molecular formula C24H36ClN5O2 B605006 5WKS

5WKS

Número de catálogo: B605006
Peso molecular: 462.0 g/mol
Clave InChI: GHTIAKXLWWMKSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound belongs to the quinazoline class, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of piperidine have been associated with moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell membranes.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. Inhibitors of AChE are significant in treating conditions like Alzheimer's disease. Studies have reported that similar compounds demonstrate strong inhibitory effects against urease, which is involved in urinary tract infections .

Protein Kinase Inhibition

Quinazoline derivatives are known for their ability to inhibit various protein kinases, which play pivotal roles in cell signaling and cancer progression. Recent studies have focused on the synthesis of quinazoline derivatives to evaluate their potency against specific kinases such as DYRK1A and CLK1 . The planar structure of quinazolines is critical for maintaining inhibitory potency against these kinases.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several quinazoline derivatives, including the target compound, and assessed their biological activities through various assays. The results indicated that certain derivatives exhibited significant AChE inhibition with IC50 values comparable to established inhibitors .

CompoundIC50 (µM)Activity Type
Compound A2.14 ± 0.003AChE Inhibitor
Compound B0.63 ± 0.001Urease Inhibitor
Compound C5.00 ± 0.005Antibacterial

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound towards target proteins involved in cancer pathways. The studies revealed favorable binding interactions with key amino acids in the active sites of protein kinases, suggesting potential as an anticancer agent .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de G9a-IN-1 implica múltiples pasos, comenzando desde materiales de partida disponibles comercialmente. Los pasos clave suelen incluir:

Métodos de Producción Industrial

La producción industrial de G9a-IN-1 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:

Análisis De Reacciones Químicas

Tipos de Reacciones

G9a-IN-1 experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados de G9a-IN-1 con grupos funcionales modificados, que se pueden probar adicionalmente para su actividad biológica y selectividad .

Mecanismo De Acción

G9a-IN-1 ejerce sus efectos al unirse específicamente al sitio activo de G9a, inhibiendo así su actividad metiltransferasa. Esta inhibición evita la metilación de la histona H3 en la lisina 9, lo que lleva a cambios en la estructura de la cromatina y la expresión génica. Los objetivos moleculares de G9a-IN-1 incluyen los residuos de lisina 9 de la histona H3, y sus vías implican la regulación de la expresión génica a través de modificaciones epigenéticas .

Actividad Biológica

2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine, often referred to as G9a-IN-1, is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and epigenetic modulation. This article delves into its synthesis, biological mechanisms, and therapeutic applications.

  • IUPAC Name : 2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
  • Molecular Formula : C24H36ClN5O2
  • Molecular Weight : 462.0 g/mol
  • CAS Number : 1350752-07-6

G9a-IN-1 primarily functions as an inhibitor of G9a, a histone methyltransferase responsible for the dimethylation of lysine 9 on histone H3 (H3K9me2). This methylation is associated with transcriptional repression, thus inhibiting G9a can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes .

Key Mechanisms:

  • Inhibition of Histone Methylation : G9a-IN-1 binds to the active site of G9a, preventing it from methylating histones, which alters chromatin structure and gene expression.
  • Epigenetic Modulation : By inhibiting G9a, the compound may reverse epigenetic changes associated with various cancers, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that G9a-IN-1 exhibits significant anticancer activity across various cancer cell lines. Its ability to modulate gene expression through epigenetic mechanisms has been linked to:

  • Induction of Apoptosis : Studies have shown that treatment with G9a-IN-1 can lead to increased apoptosis in cancer cells by reactivating pro-apoptotic genes that were previously silenced by histone methylation.

Case Studies

  • Breast Cancer Cell Lines : In vitro studies demonstrated that G9a-IN-1 treatment resulted in reduced cell viability and increased apoptosis in MCF7 breast cancer cells. The mechanism was attributed to the reactivation of tumor suppressor genes .
  • Lung Cancer Models : In A549 lung cancer cell lines, G9a-IN-1 inhibited cell proliferation significantly compared to controls. The compound's effects were linked to altered expression of genes involved in cell cycle regulation and apoptosis .

Data Tables

PropertyValue
IUPAC Name2-chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine
Molecular FormulaC24H36ClN5O2
Molecular Weight462.0 g/mol
CAS Number1350752-07-6
Biological ActivityObservations
Anticancer ActivityInduces apoptosis in MCF7 cells
Cell Proliferation InhibitionSignificant reduction in A549 cells

Propiedades

IUPAC Name

2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTIAKXLWWMKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.